molecular formula C13H18O2 B14478612 2,2,4,7-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol CAS No. 66260-12-6

2,2,4,7-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol

Cat. No.: B14478612
CAS No.: 66260-12-6
M. Wt: 206.28 g/mol
InChI Key: XGBRMNCSERKJPB-UHFFFAOYSA-N
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Description

2,2,4,7-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of benzopyran and is characterized by its unique structural features, which contribute to its wide range of chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,7-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of 2,2,4,7-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-one with a reducing agent to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2,4,7-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated benzopyran derivatives.

Scientific Research Applications

2,2,4,7-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of drugs for treating oxidative stress-related diseases.

    Industry: It is used in the formulation of cosmetics and personal care products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 2,2,4,7-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol involves its interaction with molecular targets and pathways in biological systems. The compound is known to exert its effects through:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Pathways: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol: Another benzopyran derivative with similar antioxidant properties.

    DL-alpha-tocopherol: A well-known antioxidant commonly referred to as Vitamin E.

Uniqueness

2,2,4,7-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

66260-12-6

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C13H18O2/c1-8-5-12-10(6-11(8)14)9(2)7-13(3,4)15-12/h5-6,9,14H,7H2,1-4H3

InChI Key

XGBRMNCSERKJPB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC2=C1C=C(C(=C2)C)O)(C)C

Origin of Product

United States

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